molecular formula C12H13N3O B1461218 4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol CAS No. 1018522-24-1

4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol

Cat. No.: B1461218
CAS No.: 1018522-24-1
M. Wt: 215.25 g/mol
InChI Key: LSRHYLBILRMIHP-UHFFFAOYSA-N
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Description

4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are crucial for cell signaling pathways . The compound also interacts with proteins involved in oxidative stress responses, thereby modulating cellular redox states .

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins . Additionally, it affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific enzymes, inhibiting their activity and altering cellular processes. For example, the compound inhibits the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . It also modulates gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its efficacy . Long-term studies have shown that prolonged exposure to the compound can lead to adaptive cellular responses, such as increased expression of detoxifying enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which convert it into various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various tissues, where it accumulates and exerts its effects . Its localization within cells is influenced by its interactions with cellular membranes and organelles .

Subcellular Localization

This compound is localized in specific subcellular compartments, such as the mitochondria and nucleus . This localization is crucial for its activity, as it allows the compound to interact with target biomolecules within these compartments . Post-translational modifications and targeting signals play a role in directing the compound to these specific locations .

Properties

IUPAC Name

5-amino-3-(2,5-dimethylphenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-7-3-4-8(2)9(5-7)11-6-10(13)12(16)15-14-11/h3-6H,1-2H3,(H2,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRHYLBILRMIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NNC(=O)C(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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